![molecular formula C30H29N5O2 B2701857 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 922845-42-9](/img/structure/B2701857.png)
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C30H29N5O2 and its molecular weight is 491.595. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound contains a pyrazolo[3,4-d]pyrimidine moiety, which is a structural feature found in various bioactive molecules . Compounds with this structure often interact with kinases, G-protein coupled receptors, or other proteins involved in signal transduction .
Mode of Action
The mode of action of such compounds typically involves binding to their target protein and modulating its activity . The exact changes induced by this compound would depend on the specific target and the nature of the interaction.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the common targets of pyrazolo[3,4-d]pyrimidine compounds, potential affected pathways could include various signal transduction pathways .
Pharmacokinetics
The ADME properties of the compound would depend on various factors including its chemical structure and the specific biological context. In general, compounds with this structure are designed to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. These could potentially include changes in cell proliferation, differentiation, or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The specific effects would depend on the compound’s chemical properties and its biological context .
Biologische Aktivität
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H31N5O2
- Molecular Weight : 409.5 g/mol
- CAS Number : 921897-04-3
- Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to act as a kinase inhibitor, which plays a crucial role in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
- Cell Cycle Arrest : Flow cytometry analyses have demonstrated that this compound can cause cell cycle arrest in various cancer cell lines.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. It has been evaluated against several non-small cell lung cancer (NSCLC) cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549-P | 1.48 | Induces apoptosis and cell cycle arrest |
H1975 | 2.76 | Downregulates EGFR and c-Met phosphorylation |
PC-9 | 1.95 | Induces apoptosis via mitochondrial pathway |
In vivo studies using A549-P tumor-bearing nude mice demonstrated a significant tumor growth inhibition rate of 55.3% at a dosage of 60 mg/kg, compared to the control group treated with afatinib, which showed a 46.4% inhibition rate.
Neuroprotective Effects
Recent studies have suggested that the compound may also exhibit neuroprotective effects by acting as an NMDA receptor antagonist, which could be beneficial in conditions such as neurodegenerative diseases.
Case Studies
-
Study on NSCLC :
- Conducted on three NSCLC cell lines (A549-P, H1975, PC-9).
- Results indicated that the compound effectively inhibited cell proliferation and induced apoptosis.
- Western blot analysis revealed downregulation of key survival pathways involving EGFR and AKT phosphorylation.
-
Neuroprotection Study :
- Investigated the effects on neuronal cells subjected to oxidative stress.
- Findings suggested that the compound reduced neuronal death and preserved cell viability by modulating oxidative stress responses.
Eigenschaften
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O2/c1-22-9-8-10-23(17-22)20-34-21-32-29-27(30(34)37)19-33-35(29)16-15-31-28(36)18-26(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-14,17,19,21,26H,15-16,18,20H2,1H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBEOKRFLYMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.